2-(4-Boc-piperazin-1-yl)-3-butenoic acid
Overview
Description
2-(4-Boc-piperazin-1-yl)-3-butenoic acid: is a chemical compound that features a piperazine ring substituted with a tert-butoxycarbonyl (Boc) protecting group and a butenoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Boc-piperazin-1-yl)-3-butenoic acid typically involves the following steps:
Protection of Piperazine: The piperazine ring is protected using a tert-butoxycarbonyl (Boc) group. This is achieved by reacting piperazine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine.
Formation of Butenoic Acid Moiety: The protected piperazine is then reacted with an appropriate butenoic acid derivative, such as 3-butenoic acid chloride, under basic conditions to form the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the butenoic acid moiety, leading to the formation of various oxidized products.
Reduction: Reduction reactions can target the double bond in the butenoic acid moiety, converting it to a saturated acid.
Substitution: The piperazine ring can participate in substitution reactions, where the Boc group can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the double bond.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols under basic conditions.
Major Products:
Oxidation: Oxidized derivatives of the butenoic acid moiety.
Reduction: Saturated butanoic acid derivatives.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 2-(4-Boc-piperazin-1-yl)-3-butenoic acid is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is utilized in the study of enzyme inhibitors and receptor ligands. Its structural features make it a valuable tool in probing biological pathways and mechanisms.
Medicine: The compound has potential applications in drug development, particularly in the design of new therapeutic agents. Its piperazine ring is a common motif in many pharmaceuticals, contributing to its relevance in medicinal chemistry.
Industry: In the industrial sector, this compound is employed in the production of specialty chemicals and materials. Its versatility in chemical reactions makes it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of 2-(4-Boc-piperazin-1-yl)-3-butenoic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets to modulate biological pathways. The Boc group provides stability and protection during chemical reactions, while the butenoic acid moiety can participate in various biochemical interactions.
Comparison with Similar Compounds
2-(4-Boc-piperazin-1-yl)acetic acid: Similar structure but with an acetic acid moiety instead of butenoic acid.
2-(4-Boc-piperazin-1-yl)pyrimidine-5-boronic acid pinacol ester: Contains a pyrimidine ring and boronic acid ester, used in different chemical contexts.
Uniqueness: 2-(4-Boc-piperazin-1-yl)-3-butenoic acid is unique due to its combination of a piperazine ring with a butenoic acid moiety. This structure provides distinct reactivity and potential applications compared to other similar compounds. The presence of the Boc group also adds to its versatility in synthetic chemistry.
Properties
IUPAC Name |
2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]but-3-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O4/c1-5-10(11(16)17)14-6-8-15(9-7-14)12(18)19-13(2,3)4/h5,10H,1,6-9H2,2-4H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXJMXILXWUNTEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(C=C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50584663 | |
Record name | 2-[4-(tert-Butoxycarbonyl)piperazin-1-yl]but-3-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50584663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
870703-78-9 | |
Record name | 4-[(1,1-Dimethylethoxy)carbonyl]-α-ethenyl-1-piperazineacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=870703-78-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[4-(tert-Butoxycarbonyl)piperazin-1-yl]but-3-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50584663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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